

# Cetyltrimethylammonium Bromide (CAS 124-03-8): A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Cetyltrimethylammonium bromide

**Cat. No.:** B091091

[Get Quote](#)

An In-depth Examination of a Versatile Quaternary Ammonium Compound for Drug Development and Biomedical Research

**Cetyltrimethylammonium bromide** (CDMEAB), a quaternary ammonium compound with the CAS number 124-03-8, is a cationic surfactant with a range of applications in scientific research and the pharmaceutical industry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role in drug delivery and its interaction with cellular signaling pathways. Detailed experimental protocols and visual representations of its mechanisms of action are included to support researchers in their work with this compound.

## Physicochemical Properties

**Cetyltrimethylammonium bromide** is a white, hygroscopic solid.<sup>[1]</sup> Its chemical structure consists of a long cetyl (hexadecyl) hydrophobic tail and a hydrophilic head containing a positively charged quaternary ammonium group with two methyl groups and one ethyl group. This amphipathic nature is central to its surfactant properties. A summary of its key physicochemical properties is presented in Table 1.

| Property                                | Value                                                                                                                                                | Reference(s)                                                                    |
|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number                              | 124-03-8                                                                                                                                             | <a href="#">[2]</a>                                                             |
| Molecular Formula                       | C <sub>20</sub> H <sub>44</sub> BrN                                                                                                                  | <a href="#">[3]</a>                                                             |
| Molecular Weight                        | 378.47 g/mol                                                                                                                                         | <a href="#">[3]</a> <a href="#">[4]</a>                                         |
| Appearance                              | White powder/solid                                                                                                                                   | <a href="#">[1]</a> <a href="#">[4]</a>                                         |
| Melting Point                           | 178-186 °C, 182 °C, 190 °C,<br>197 °C                                                                                                                | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Solubility                              | Soluble in water and alcohol;<br>slightly soluble in chloroform,<br>benzene, and ether. Water<br>solubility reported as 200 g/L<br>at 20 °C.         | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Critical Micelle Concentration<br>(CMC) | Three distinct CMC values<br>have been observed in<br>aqueous solutions and in the<br>presence of bovine serum<br>albumin (BSA) and<br>electrolytes. | <a href="#">[8]</a> <a href="#">[9]</a>                                         |

## Synthesis and Purification

The synthesis of **cetyltrimethylammonium bromide** was first reported by R. S. Shelton et al. in 1946.[\[4\]](#) The general method for synthesizing such quaternary ammonium salts involves the quaternization of a tertiary amine with an alkyl halide.

## Experimental Protocol: Synthesis of Cetyltrimethylammonium Bromide

This protocol is based on the general principles of quaternization of tertiary amines as described in the foundational literature.

Materials:

- N,N-dimethylethylamine
- 1-Bromohexadecane (Cetyl bromide)
- Ethanol (or another suitable solvent)
- Diethyl ether (for precipitation)

Procedure:

- In a round-bottom flask, dissolve an equimolar amount of N,N-dimethylethylamine in absolute ethanol.
- To this solution, add an equimolar amount of 1-bromohexadecane dropwise while stirring at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- The product, **cetyltrimethylammonium bromide**, can be precipitated by the addition of diethyl ether.
- Collect the precipitate by filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
- The purified product can be dried under vacuum.

Purification: Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be performed to achieve higher purity.

## Applications in Research and Drug Development

**Cetyltrimethylammonium bromide**'s properties as a cationic surfactant and an antimicrobial agent have led to its use in several areas of research and development.

## Antimicrobial Agent

As a quaternary ammonium compound, CDMEAB exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[\[10\]](#) Its positively charged headgroup interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[\[11\]](#)

## Drug Delivery Systems

CDMEAB is utilized in the formulation of drug delivery systems, particularly in the synthesis of nanoparticles. Its role as a stabilizing and shape-directing agent is crucial in these applications.

- Mesoporous Silica Nanoparticles (MSNs): Cationic surfactants like CDMEAB are employed as templates in the synthesis of MSNs. These nanoparticles have a high surface area and tunable pore size, making them excellent candidates for drug loading and controlled release.
- Metallic Nanoparticles: CDMEAB can be used as a capping agent to stabilize silver and copper nanoparticles, which are known for their antimicrobial properties.[\[12\]](#) This stabilization prevents agglomeration and maintains the nanoparticles' efficacy.

## Laboratory Reagent

CDMEAB is also used as a laboratory reagent, for example, in the study of protein-surfactant interactions and for the disruption of biological membranes in certain experimental contexts.[\[9\]](#)

## Mechanism of Action and Cellular Interactions

The biological effects of **cetyltrimethylammonium bromide** are primarily attributed to its interaction with cellular membranes and its ability to modulate specific signaling pathways.

## Antimicrobial Mechanism

The antimicrobial action of CDMEAB, typical of quaternary ammonium compounds, involves a multi-step process:

- Adsorption: The positively charged headgroup of CDMEAB electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane.

- Membrane Disruption: The long hydrophobic tail penetrates the lipid bilayer, disrupting the membrane's structure and integrity.
- Leakage of Cellular Contents: This disruption leads to the leakage of essential intracellular components, such as ions and metabolites.
- Induction of Oxidative Stress: Studies on the related compound cetyltrimethylammonium bromide (CTAB) have shown that it can induce the generation of reactive oxygen species (ROS), such as superoxide, leading to oxidative stress in bacteria like *E. coli*.[13]

[Click to download full resolution via product page](#)

## Modulation of Eukaryotic Signaling Pathways

Recent research has indicated that **cetyltrimethylammonium bromide** and its close analog, cetrimonium bromide (CTAB), can modulate key signaling pathways in mammalian cells, suggesting potential applications in cancer therapy and inflammation control.

The Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. In many advanced cancers, this pathway is hijacked to promote tumor progression and metastasis. Studies have shown that cetrimonium bromide can inhibit both the canonical (Smad-dependent) and non-canonical (e.g., MAPK, PI3K) TGF- $\beta$  signaling pathways in human hepatic adenocarcinoma cells.[11][14] This inhibition suppresses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

[Click to download full resolution via product page](#)

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. In the presence of oxidative or electrophilic stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. It has been reported that ethylhexadecyltrimethylammonium bromide, a synonym for CDMEAB, can control

the inflammatory response in human keratinocytes through the NRF2 pathway. This suggests that CDMEAB may act as an inducer of this protective pathway.

[Click to download full resolution via product page](#)

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **cetyltrimethylammonium bromide**.

### Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by various methods that detect the sharp change in a physical property of the solution at the onset of micelle formation.

Method: Electrical Conductivity

This method is suitable for ionic surfactants like CDMEAB.

Materials:

- **Cetyltrimethylammonium bromide**
- High-purity deionized water
- Conductivity meter with a temperature-controlled cell

Procedure:

- Prepare a stock solution of **cetyltrimethylammonium bromide** in deionized water at a concentration well above the expected CMC.
- Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
- Calibrate the conductivity meter according to the manufacturer's instructions.

- Measure the electrical conductivity of each solution, starting from the most dilute, ensuring temperature equilibrium is reached for each measurement.
- Plot the measured conductivity as a function of the surfactant concentration.
- The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration.

[Click to download full resolution via product page](#)

## Synthesis of Nanoparticles for Drug Delivery

This protocol provides a general method for the synthesis of metallic nanoparticles using CDMEAB as a stabilizing agent, which can be adapted for drug delivery applications.

### Materials:

- **Cetyltrimethylammonium bromide**
- A metal salt precursor (e.g., silver nitrate for silver nanoparticles)
- A reducing agent (e.g., sodium borohydride)
- Deionized water
- The drug to be encapsulated

### Procedure:

- Prepare an aqueous solution of **cetyltrimethylammonium bromide**.
- Separately, prepare an aqueous solution of the metal salt precursor.
- Add the metal salt solution to the CDMEAB solution under vigorous stirring.
- To this mixture, add a freshly prepared aqueous solution of the reducing agent dropwise. The formation of nanoparticles is often indicated by a color change.

- Allow the reaction to proceed for a specified time to ensure complete nanoparticle formation and stabilization.
- The drug can be loaded onto the nanoparticles either during the synthesis process (encapsulation) or by incubating the pre-formed nanoparticles with a solution of the drug (surface adsorption).
- Purify the drug-loaded nanoparticles by centrifugation and washing to remove unreacted reagents and free drug.
- Characterize the nanoparticles for size, morphology, surface charge (zeta potential), and drug loading efficiency.

## Conclusion

**Cetyltrimethylammonium bromide** is a multifaceted quaternary ammonium compound with significant potential in biomedical research and drug development. Its well-defined physicochemical properties, established synthesis routes, and diverse applications as an antimicrobial agent and a component of drug delivery systems make it a valuable tool for researchers. Furthermore, its ability to modulate key cellular signaling pathways, such as TGF- $\beta$  and NRF2, opens up new avenues for therapeutic intervention in diseases like cancer and inflammatory conditions. This technical guide provides a solid foundation for scientists and drug development professionals to understand and effectively utilize **cetyltrimethylammonium bromide** in their research endeavors. Further investigation into its specific molecular interactions and *in vivo* efficacy will continue to expand its utility in the pharmaceutical sciences.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- 2. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 3. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 4. Recent Advances in the Development of TGF- $\beta$  Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF- $\beta$  receptor levels regulate the specificity of signaling pathway activation and biological effects of TGF- $\beta$  - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific targeting of TGF- $\beta$  family ligands demonstrates distinct roles in the regulation of muscle mass in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. Novel therapies emerging in oncology to target the TGF- $\beta$  pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TGF- $\beta$  Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting transforming growth factor- $\beta$  signalling for cancer prevention and intervention: Recent advances in developing small molecules of natural origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [jstage.jst.go.jp](http://jstage.jst.go.jp) [jstage.jst.go.jp]
- 12. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer | MDPI [mdpi.com]
- To cite this document: BenchChem. [Cetyltrimethylammonium Bromide (CAS 124-03-8): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091091#cetyltrimethylammonium-bromide-cas-number-124-03-8>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)